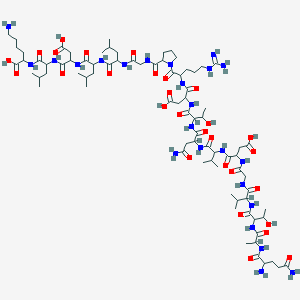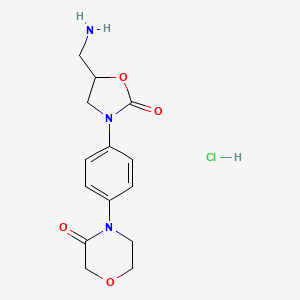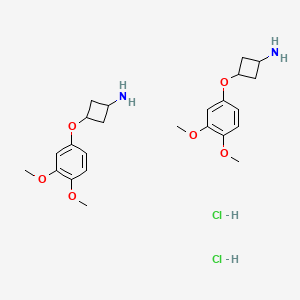
3-(3,4-Dimethoxyphenoxy)cyclobutan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- is a chemical compound with the molecular formula C12H18ClNO3 and a molecular weight of 259.73 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it valuable for research and development projects .
Métodos De Preparación
The synthesis of cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to improve efficiency and reproducibility .
Análisis De Reacciones Químicas
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and signal transduction pathways .
Comparación Con Compuestos Similares
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- can be compared with other similar compounds, such as:
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (11), cis-: The cis-isomer of the compound, which may have different reactivity and biological activity.
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, free base: The non-salt form of the compound, which may differ in solubility and stability.
Cyclobutanamine derivatives: Other derivatives with different substituents on the cyclobutanamine core or the phenoxy group, which may exhibit unique properties and applications.
Propiedades
Fórmula molecular |
C24H36Cl2N2O6 |
|---|---|
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenoxy)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/2C12H17NO3.2ClH/c2*1-14-11-4-3-9(7-12(11)15-2)16-10-5-8(13)6-10;;/h2*3-4,7-8,10H,5-6,13H2,1-2H3;2*1H |
Clave InChI |
SSMHPJOVHYERFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OC2CC(C2)N)OC.COC1=C(C=C(C=C1)OC2CC(C2)N)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate](/img/structure/B13389132.png)
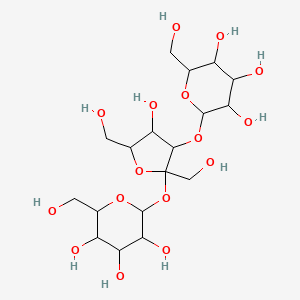
![rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B13389141.png)
![3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide](/img/structure/B13389155.png)
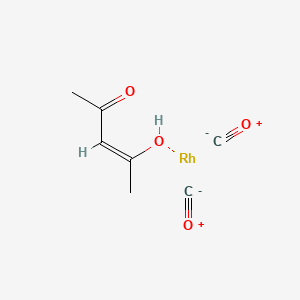
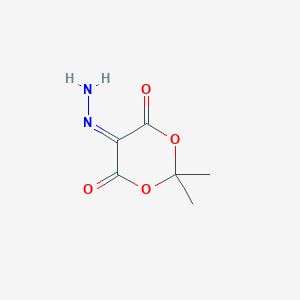
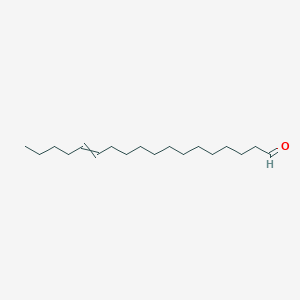
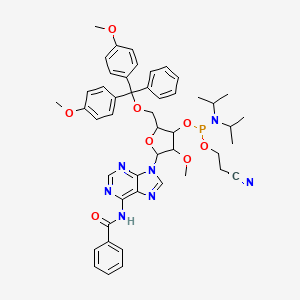
![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)
![2-(2,2,2-Trifluoroethyl)-5'-[3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B13389199.png)

![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13389208.png)
